molecular formula C23H19ClN4O3S2 B2665567 N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide CAS No. 851979-25-4

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide

Cat. No.: B2665567
CAS No.: 851979-25-4
M. Wt: 499
InChI Key: JMJGLCPGXOSINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound integrates three key structural motifs:

  • A 4-chlorobenzo[d]thiazol-2-yl group, known for its electron-withdrawing properties and role in enhancing biological activity .
  • A benzohydrazide core, which facilitates hydrogen bonding and chelation .

Synthesis of related compounds involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic additions, and cyclizations (e.g., triazole formation via hydrazinecarbothioamide cyclization) . Spectral characterization (IR, NMR) confirms tautomeric preferences and functional group integrity. For instance, the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in triazole-thione tautomers highlight structural stability .

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3S2/c24-19-6-3-7-20-21(19)25-23(32-20)27-26-22(29)16-8-10-18(11-9-16)33(30,31)28-13-12-15-4-1-2-5-17(15)14-28/h1-11H,12-14H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJGLCPGXOSINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by reacting 4-chloroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.

    Synthesis of the dihydroisoquinoline moiety: This involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling of the two moieties: The final step involves the sulfonylation of the dihydroisoquinoline moiety followed by coupling with the benzo[d]thiazole core using a hydrazide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved can include apoptosis induction or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) replace the benzohydrazide with a triazole ring. Key differences include:

  • Bioactivity : Triazoles often exhibit enhanced antimicrobial activity due to increased rigidity .
  • Spectral Data : Absence of C=O bands (1663–1682 cm⁻¹) in triazoles vs. prominent carbonyl signals in benzohydrazides .
Quinazolinone Derivatives

N'-((3-(4-(4-chlorophenyl)thiazol-2-yl)-quinazolin-4(3H)-one-2-yl)-methyl)isonicotinohydrazide incorporates a quinazolinone core. Compared to the target compound:

  • Solubility: Quinazolinones are less lipophilic due to the fused aromatic system.
  • Synthetic Routes : Requires chloroacetylation and nucleophilic substitution .

Substituent Variations

Sulfonamide vs. Sulfonylhydrazide

4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-ylmethyl]-5-methylbenzenesulfonamide uses a sulfonamide group instead of sulfonylhydrazide:

  • Electron Effects : Sulfonamides are weaker electron-withdrawers than sulfonyl groups, altering reactivity in electrophilic substitutions .
  • Biological Targets : Sulfonamides often target carbonic anhydrases, while sulfonylhydrazides may inhibit cholinesterases .
Halogen Substitutions
  • 4-Chloro vs.
  • Bromine Analogs : Brominated derivatives (e.g., 22 and 25 in ) exhibit higher molecular weights (~500–550 g/mol) and altered pharmacokinetics .

Functional Group Comparisons

Benzothiazol Modifications
  • 4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-(benzothiazol-2-ylidene)benzamide () replaces benzohydrazide with benzamide, eliminating hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Name Core Structure Key Substituents IR νC=S (cm⁻¹) Molecular Weight (g/mol) Reference
Target Compound Benzohydrazide 4-Cl-benzothiazol, dihydroisoquinoline-SO₂ 1247–1255 ~525 (estimated)
2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol Benzohydrazide 4-Cl-benzene, benzothiazol 1243–1258 352.84
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazol-3-thione Triazole 4-Cl-phenyl, 2,4-difluorophenyl 1247–1255 ~480
N-(4-fluorophenyl)-4-((3,4-dihydroisoquinolin-2-yl)methyl)benzohydrazide Benzohydrazide 4-F-phenyl, dihydroisoquinoline-CH₂ N/A ~450

Biological Activity

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as an antidepressant. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure

The compound features a complex structure that includes a chlorobenzo[d]thiazole moiety and a sulfonyl group linked to a 3,4-dihydroisoquinoline. Its molecular formula is C18H16ClN3O3SC_{18}H_{16}ClN_3O_3S with a molecular weight of 389.9 g/mol.

1. Inhibitory Effects on Enzymes

Research has shown that derivatives of benzothiazole and isoquinoline exhibit significant inhibitory activity against key enzymes involved in neurodegenerative processes:

  • Monoamine Oxidase (MAO) : Compounds similar to this compound have been tested for their ability to inhibit MAO-B, an enzyme linked to depression and neurodegeneration. The specific inhibition rates and IC50 values indicate promising antidepressant properties.
    CompoundMAO-B Inhibition (%)IC50 (μM)
    4g57.1114.80 ± 5.45
    Control (Tacrin)99.4114.61 ± 5.81
  • Cholinesterase Inhibition : The compound also demonstrated inhibitory effects on butyrylcholinesterase (BuChE), which is relevant for Alzheimer's disease treatment.

2. Neuroprotective Effects

In vivo studies using the forced swim test (FST) confirmed that certain derivatives significantly reduced immobility time, suggesting antidepressant-like effects. Compound 4g showed the most substantial activity, indicating its potential as a therapeutic agent for mood disorders.

Case Studies

A study published in Molecular Structure evaluated several benzothiazole–isoquinoline derivatives for their biological activities. Among these, the compound of interest was noted for its dual inhibition of MAO-B and BuChE, suggesting a multifaceted approach to treating neurodegenerative diseases complicated by depression .

The biological activity of this compound may be attributed to:

  • Binding Affinity : Molecular docking studies indicate that the compound binds effectively to the active sites of MAO-B and BuChE.
  • Blood-Brain Barrier Penetration : The ability of the compound to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.